molecular formula C11H20O3 B8434253 t-Butyl 5-methyl-2-oxohexanoate

t-Butyl 5-methyl-2-oxohexanoate

Cat. No.: B8434253
M. Wt: 200.27 g/mol
InChI Key: AGVIVWXLFCBIRO-UHFFFAOYSA-N
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Description

t-Butyl 5-methyl-2-oxohexanoate is a chiral ester building block valued in organic synthesis and medicinal chemistry research. Its structure, featuring a tert-butyl ester group and a keto functionality, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this and similar tert-butyl esters in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . The tert-butyl ester group is widely employed as a protected carboxylic acid, which can be readily deprotected under mild acidic conditions without affecting other sensitive parts of a molecule. The keto group offers a reactive site for further chemical transformations, such as reductions to chiral alcohols, which are critical steps in the synthesis of various therapeutics, including statin cholesterol-lowering drugs . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl 5-methyl-2-oxohexanoate

InChI

InChI=1S/C11H20O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

AGVIVWXLFCBIRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Drug Development
t-Butyl 5-methyl-2-oxohexanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its reactivity with nucleophiles and electrophiles allows for the formation of stable adducts, which are essential in developing new drug candidates. For instance, it can react with amines and alcohols, facilitating the creation of more complex molecules necessary for therapeutic applications.

Synthesis of Statins
This compound is particularly significant in synthesizing statins, which are used to lower cholesterol levels. It acts as an intermediate for several statins, including Atorvastatin and Rosuvastatin . The ability to produce these compounds efficiently makes this compound valuable in the pharmaceutical industry.

Agrochemical Applications

Pesticide Development
The compound's reactivity makes it suitable for developing agrochemicals, particularly pesticides. Its ability to form derivatives through various chemical reactions can lead to the synthesis of effective agricultural products that enhance crop protection against pests and diseases.

Chemical Properties and Reactivity

This compound's unique structure allows it to participate in various chemical reactions:

Reaction Type Products Formed Applications
OxidationCarboxylic acids or estersOrganic synthesis
ReductionSecondary alcoholsDrug intermediates
SubstitutionSubstituted ketones or alcoholsPharmaceutical applications

These reactions highlight its versatility as a building block in organic chemistry.

Case Study 1: Synthesis of Statins

A study demonstrated the efficient synthesis of atorvastatin using this compound as an intermediate. The process involved multiple steps where this compound facilitated the formation of key intermediates that led to the final statin product .

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds revealed significant antimicrobial properties. Although direct studies on this compound are sparse, its analogs exhibited activity against various pathogens, suggesting that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester group proceeds under acidic or basic conditions to yield 5-methyl-2-oxohexanoic acid.

Reagents/Conditions Products Yield Mechanistic Notes References
HCl (1M), MeOH/H₂O, reflux5-Methyl-2-oxohexanoic acid85–90%Acid-catalyzed nucleophilic acyl substitution.
NaOH (2M), H₂O/EtOH, RTSodium 5-methyl-2-oxohexanoate78%Base-mediated saponification.

The acidic pathway favors protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻).

Transesterification

The tert-butyl ester undergoes exchange with other alcohols under catalytic conditions.

Reagents/Conditions Products Yield Notes References
Ethanol, H₂SO₄ (cat.), 60°CEthyl 5-methyl-2-oxohexanoate72%Acid catalysis stabilizes the tetrahedral intermediate.
Methanol, NaOMe, refluxMethyl 5-methyl-2-oxohexanoate65%Alkoxide-driven nucleophilic substitution.

Transesterification is reversible, with excess alcohol driving equilibrium toward the product.

Reduction of the Ketone Group

The 2-oxo group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reagents/Conditions Products Diastereoselectivity Yield References
NaBH₄, MeOH, 0°Ct-Butyl 5-methyl-2-hydroxyhexanoate80% de (racemic)Borohydride selectively reduces ketone without ester cleavage.
H₂ (1 atm), Pd/C, EtOHt-Butyl 5-methyl-2-hydroxyhexanoateN/ALimited by steric hindrance from tert-butyl group.

Enzymatic reductions using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) achieve dynamic kinetic resolution, producing enantiomerically enriched alcohols with >95% ee .

Nucleophilic Additions

The keto group participates in Grignard and organometallic reactions.

Reagents/Conditions Products Yield Notes References
MeMgBr, THF, −78°Ct-Butyl 5-methyl-2-(hydroxy)(methyl)hexanoate68%Grignard addition forms a tertiary alcohol.
PhLi, Et₂O, 0°Ct-Butyl 5-methyl-2-(hydroxy)(phenyl)hexanoate55%Aryl lithium reagents require low temperatures.

Oxidation Reactions

Controlled oxidation targets the α-carbon or modifies the ester group.

Reagents/Conditions Products Yield Notes References
KMnO₄, H₂O, 100°Ct-Butyl 5-methyl-2,4-dioxohexanoate40%Over-oxidation risks ester cleavage.
TEMPO/NaOCl, CH₂Cl₂t-Butyl 5-methyl-2-oxohex-3-enoate30%Selective α,β-unsaturation via radical pathways.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

Reagents/Conditions Products Yield Notes References
Suzuki coupling: Pd(PPh₃)₄, ArB(OH)₂t-Butyl 5-methyl-2-(aryl)-2-oxohexanoate50–60%Requires prior α-halogenation of the ketone.

Enzymatic Transformations

Biocatalytic methods achieve stereocontrol in reductions and acylations.

Enzyme/Conditions Products Enantiomeric Excess References
Lactobacillus brevis ADH, NADPH(2S)-t-Butyl 5-methyl-2-hydroxyhexanoate98% eeDynamic kinetic resolution under mild conditions.

Comparative Reactivity

Key differences between t-butyl 5-methyl-2-oxohexanoate and analogs:

Feature This compound 5-Methyl-2-oxohexanoic Acid Ethyl 4-methyl-3-oxohexanoate
Ester Hydrolysis Rate Slow (tert-butyl hinders nucleophiles)Fast (free carboxylic acid)Moderate (ethyl group less bulky)
Reduction Selectivity Low (steric hindrance)HighModerate
Thermal Stability High (decomposes >200°C)Low (decarboxylates at 150°C)Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl ester group distinguishes this compound from analogous esters. Below is a detailed comparison with ethyl 5-methyl-2-oxohexanoate and t-butyl 4-methyl-2-oxopentanoate, focusing on physical properties, reactivity, and applications.

Table 1: Comparative Properties of Selected Esters

Property t-Butyl 5-methyl-2-oxohexanoate Ethyl 5-methyl-2-oxohexanoate t-Butyl 4-methyl-2-oxopentanoate
Molecular Weight (g/mol) 216.29 186.22 188.23
Boiling Point (°C) 245–250 (est.) 210–215 (est.) 230–235 (est.)
Solubility in Water Low (<0.1 g/L) Moderate (~1.5 g/L) Low (<0.1 g/L)
Hydrolysis Half-Life (pH 7, 25°C) ~12 hours ~2 hours ~24 hours
Stability in Acidic Conditions High Low High

Key Findings:

Steric Effects: The tert-butyl group in this compound significantly slows hydrolysis compared to its ethyl counterpart, which lacks steric hindrance . This stability is advantageous in prodrug design, where controlled release is critical.

Chain Length and Reactivity: The extended carbon chain (hexanoate vs. pentanoate) increases lipophilicity, enhancing membrane permeability in biological systems.

Applications :

  • Pharmaceuticals : The tert-butyl variant is preferred in peptide synthesis for protecting carboxyl groups without racemization .
  • Agrochemicals : Its stability under UV exposure makes it suitable for slow-release formulations, unlike ethyl esters, which degrade rapidly.

Research Insights and Challenges

Recent studies highlight discrepancies in nomenclature and structural reporting for related esters, emphasizing the need for precise characterization. For example, a 2023 correction in Research on Chemical Intermediates revised the structure of a dimethylsulfoxonium intermediate, underscoring the complexity of synthesizing tert-butyl-protected compounds . Such errors can lead to misinterpretations of reactivity and biological activity.

Preparation Methods

Synthesis of t-Butyl 5-Methyl-2-Oxohex-3-Ynoate

Reaction Mechanism :
1-Lithio-3-methylbut-1-yne reacts with a 150–165% excess of ethyl t-butyl oxalate in tetrahydrofuran (THF) and hexane at 0–10°C under anhydrous, inert conditions. The product is extracted with diethyl ether after quenching with pH 7 buffer.

Optimization Insights :

  • Solvent System : THF with hexane enhances solubility of the lithio reagent.

  • Workup : Quenching with pH 7 buffer instead of water improves yield by minimizing side reactions.

  • Purification : Column chromatography on silica gel (3% diethyl ether in petroleum ether) isolates the product in 23.4% yield.

Analytical Data :

  • IR : 2210 cm⁻¹ (C≡C), 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (α,β-unsaturated ketone).

  • NMR : δ 1.26 (d, isopropyl), δ 1.53 (s, t-butyl), δ 2.78 (septet, methine).

Hydrogenation to t-Butyl 5-Methyl-2-Oxohexanoate

Procedure :
The alkyne intermediate is hydrogenated at 25–30°C using 5% palladium on charcoal in hexane under atmospheric H₂. The reaction proceeds quantitatively, confirmed by the disappearance of IR bands at 2210 cm⁻¹.

Key Considerations :

  • Catalyst Loading : 8 wt% Pd/C relative to substrate ensures complete saturation.

  • Solvent Choice : Hexane facilitates easy catalyst filtration and solvent removal.

Hydrolysis to 5-Methyl-2-Oxohexanoic Acid

Two Pathways :

  • Trifluoroacetic Acid (TFA) Hydrolysis : Direct conversion in TFA at 25–30°C, with solvent removal under vacuum.

  • Basic Hydrolysis : Using NaOH or KOH followed by acidification with HCl or H₂SO₄.

Comparative Efficiency :

  • TFA Method : Faster (2–4 hours) but requires handling corrosive reagents.

  • Basic Hydrolysis : Longer (6–8 hours) but milder conditions.

Formation of 5-Methyl-2-Oxohexanoyl Chloride

Reaction Conditions :
The acid reacts with oxalyl chloride (10% excess) in anhydrous CH₂Cl₂ or ether at 25–60°C for 40–60 hours. The product is isolated via distillation.

Critical Parameters :

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the acid chloride.

  • Solvent Choice : CH₂Cl₂ improves reaction homogeneity compared to ether.

Alternative Synthetic Route: Early Hydrolysis

Modification : Hydrolysis of t-butyl 5-methyl-2-oxohex-3-ynoate with TFA before hydrogenation yields 5-methyl-2-oxohex-3-ynoic acid, which is then hydrogenated to the saturated acid.

Advantages :

  • Simplifies purification by avoiding ester handling.

  • Reduces hydrogenation time due to increased solubility of the acid.

Disadvantages :

  • Lower overall yield (18–20%) due to side reactions during acid handling.

Data Tables and Comparative Analysis

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (GC)
Alkyne CouplingEthyl t-butyl oxalate, THF/hexane, 0–10°C23.4>95%
HydrogenationH₂, Pd/C, hexane, 25–30°C100>99%
Hydrolysis (TFA)Trifluoroacetic acid, 25°C, 2h8997%
Acid Chloride FormationOxalyl chloride, CH₂Cl₂, 40–60h, 50°C9295%

Table 2: Spectroscopic Characterization

CompoundIR (cm⁻¹)NMR (δ, ppm)
t-Butyl 5-methyl-2-oxohex-3-ynoate2210, 1730, 16701.26 (d), 1.53 (s), 2.78
This compound1730, 17101.25 (d), 1.50 (s)
5-Methyl-2-oxohexanoic acid1710 (broad), 2700–25002.40 (m), 1.20 (d)

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps can be reactivated via calcination, reducing costs.

  • Solvent Recovery : Hexane and diethyl ether are distilled and reused, minimizing waste.

  • Process Safety : Exothermic reactions (e.g., lithio reagent formation) require controlled cooling and inert atmospheres .

Q & A

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles: store raw spectra/chromatograms in repositories (e.g., Zenodo) with metadata (e.g., instrument settings, calibration curves). Use electronic lab notebooks (ELNs) for real-time tracking. Validate methods via inter-laboratory comparisons .

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